1,3,5-Tri(pyridin-4-yl)benzene

Catalog No.
S1901748
CAS No.
170165-84-1
M.F
C21H15N3
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(pyridin-4-yl)benzene

CAS Number

170165-84-1

Product Name

1,3,5-Tri(pyridin-4-yl)benzene

IUPAC Name

4-(3,5-dipyridin-4-ylphenyl)pyridine

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H

InChI Key

ZMQLKBAJUGKDDO-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
  • Organic Chemistry

    The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions. Scientists might study 1,3,5-Tri(pyridin-4-yl)benzene to understand its reactivity and potential applications in organic synthesis.PubChem: )

  • Material Science

    Aromatic molecules with conjugated systems (like those found in 1,3,5-Tri(pyridin-4-yl)benzene) can exhibit interesting electronic and luminescent properties. Researchers might explore this molecule in the development of new materials like organic light-emitting diodes (OLEDs) or conductive polymers.National Institute of Standards and Technology: )

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound characterized by its molecular formula C21H15N3C_{21}H_{15}N_{3}. It features a central benzene ring that is symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions. The presence of nitrogen atoms in the pyridine rings contributes to its unique electronic properties, making it a subject of interest in materials science and coordination chemistry. The compound exhibits significant stability due to its conjugated structure, which allows for electron delocalization across the aromatic system, enhancing its reactivity and potential applications in various fields.

  • Oxidation: This compound can be oxidized using potassium permanganate in an aqueous solution at room temperature, resulting in oxidized derivatives of the pyridine rings.
  • Reduction: Sodium borohydride can reduce this compound in methanol at room temperature, yielding reduced derivatives of the pyridine rings.
  • Substitution: The compound can undergo substitution reactions with halogenating agents like N-bromosuccinimide in organic solvents at elevated temperatures, leading to halogenated derivatives of the benzene ring.

While specific biological activities of 1,3,5-Tri(pyridin-4-yl)benzene are not extensively documented, its structural properties suggest potential applications in drug design and development. The nitrogen atoms in the pyridine rings may facilitate interactions with biological targets. Additionally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties .

1,3,5-Tri(pyridin-4-yl)benzene can be synthesized through various methods:

  • Suzuki Coupling Reaction: A common synthetic route involves reacting 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. This reaction typically occurs in tetrahydrofuran at 80°C for about 24 hours.
  • Mechanochemical Synthesis: Recent studies have explored mechanochemical methods such as Liquid Assisted Grinding and Neat Grinding to synthesize this compound efficiently while adhering to green chemistry principles.

These methods allow for the production of high-purity compounds suitable for further applications .

The unique properties of 1,3,5-Tri(pyridin-4-yl)benzene make it valuable in several areas:

  • Coordination Chemistry: It acts as a ligand for transition metal ions, forming coordination complexes that are essential in catalysis and material science.
  • Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials due to its electronic properties .

Interaction studies involving 1,3,5-Tri(pyridin-4-yl)benzene focus on its ability to form complexes with various metal ions. These interactions are critical for understanding its role in catalysis and material formation. The ligand's nitrogen atoms serve as Lewis bases that can coordinate with metal centers, influencing the stability and reactivity of the resulting complexes.

1,3,5-Tri(pyridin-4-yl)benzene can be compared with several similar compounds:

Compound NameStructure DescriptionUnique Features
1,3,5-Tris(4-pyridyl)benzeneSimilar structure with different substitution patternsVariations in electronic properties due to substitution
1,3,5-Tris(3-pyridyl)benzeneIsomeric form with pyridine rings at different positionsDifferent coordination chemistry due to positional effects
1,3,5-Tris(4-pyridylethynyl)benzeneContains ethynyl linkers between benzene and pyridine ringsAltered electronic properties due to ethynyl groups

The uniqueness of 1,3,5-Tri(pyridin-4-yl)benzene lies in its symmetrical structure and specific positioning of the pyridine rings. This arrangement contributes to its stability and versatility as a coordinating ligand compared to other similar compounds .

Laboratory-Scale Synthesis Approaches

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction represents the most widely employed synthetic methodology for preparing 1,3,5-Tri(pyridin-4-yl)benzene. This palladium-catalyzed reaction involves the coupling of 1,3,5-tribromobenzene with 4-pyridylboronic acid under basic conditions [2].

The fundamental mechanism of Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination [3]. The reaction initiates with oxidative addition of the aryl halide to palladium(0), raising the metal center to palladium(II). During transmetalation, the organoboron compound transfers its organic moiety to the palladium complex in the presence of a base. Finally, reductive elimination forms the carbon-carbon bond and regenerates the palladium(0) catalyst [4] [2].

Reaction optimization studies have demonstrated that temperature represents a critical parameter affecting both reaction rate and yield. Research indicates that temperatures between 80-100°C provide optimal conditions, with 90°C showing excellent conversion rates and yields exceeding 90% in toluene solvent [5]. Temperature decreases of 10-20°C significantly reduce both conversion and yield, while excessive temperatures above 100°C do not improve outcomes [5].

Solvent selection profoundly influences reaction efficiency. Toluene emerges as the preferred solvent due to its moderate polarity and ability to dissolve both organic reactants effectively. Studies comparing various solvents reveal that toluene provides 92% yield within 5 hours, while polar solvents such as dimethylformamide and N-methylpyrrolidone lead to rapid, unproductive consumption of aryl bromide within 15 minutes [5].

Table 1: Optimized Reaction Conditions for 1,3,5-Tri(pyridin-4-yl)benzene Synthesis

ParameterOptimal ConditionYield (%)Reaction Time
Temperature90°C925 hours
SolventToluene925 hours
CatalystPalladium(0)90-953-7 hours
BasePotassium carbonate85-904-6 hours

The choice of palladium catalyst significantly impacts reaction outcomes. Tetrakis(triphenylphosphine)palladium(0) and palladium acetate with appropriate phosphine ligands demonstrate superior performance. Catalyst loading typically ranges from 2-5 mol%, with higher loadings improving reaction rates but increasing costs without proportional yield improvements [6].

Base selection affects both reaction rate and selectivity. Potassium carbonate, sodium carbonate, and cesium carbonate serve as effective bases, with potassium carbonate providing the best balance of reactivity and cost-effectiveness. The base facilitates transmetalation by activating the boronic acid through hydroxide coordination [4] [3].

Stoichiometric optimization reveals that using 1.5 equivalents of 4-pyridylboronic acid relative to each bromine substituent ensures complete conversion while minimizing waste. Excess boronic acid can undergo hydrolysis, particularly in the presence of water, reducing reaction efficiency [6].

Palladium-Catalyzed Arylation Techniques

Advanced palladium-catalyzed arylation methodologies offer alternative approaches for synthesizing 1,3,5-Tri(pyridin-4-yl)benzene. Direct arylation reactions, which bypass the need for pre-functionalized organoboron reagents, represent an emerging strategy for constructing complex aromatic systems [7] [8].

Recent developments in palladium-catalyzed carbon-hydrogen arylation enable direct coupling of electron-deficient heterocycles with aryl halides. These reactions typically require higher temperatures and specialized ligand systems to achieve selectivity and efficiency [8] [9].

Mechanistic studies of palladium-catalyzed arylation reveal that the reaction proceeds through a palladium(0)/palladium(II) catalytic cycle. The process begins with oxidative addition of the aryl halide to palladium(0), followed by carbon-hydrogen activation of the heterocycle. Subsequent reductive elimination forms the desired carbon-carbon bond [9].

Ligand design plays a crucial role in achieving high selectivity and activity in palladium-catalyzed arylation. Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine enhance catalyst stability and promote selective carbon-hydrogen activation. Recent studies demonstrate that palladium complexes with specialized ligands can achieve parts-per-million catalyst loadings while maintaining excellent yields [10].

Table 2: Palladium-Catalyzed Arylation Optimization Parameters

Ligand SystemTemperature (°C)Catalyst Loading (mol%)Yield (%)
Tricyclohexylphosphine1102.088
Xantphos1001.585
DPEPhos953.082
Biphenyl phosphine901.090

Temperature optimization for arylation reactions typically requires higher conditions than traditional Suzuki coupling, with optimal temperatures ranging from 100-120°C. These elevated temperatures facilitate carbon-hydrogen bond activation while maintaining catalyst stability [9].

Solvent selection for arylation reactions often favors polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile. These solvents stabilize charged intermediates formed during carbon-hydrogen activation and provide adequate solubility for both substrates and catalysts [8].

Industrial Production Strategies

Continuous Flow Reactor Implementations

Continuous flow chemistry has emerged as a transformative technology for industrial-scale synthesis of 1,3,5-Tri(pyridin-4-yl)benzene, offering superior heat and mass transfer, enhanced safety, and improved process control compared to traditional batch methods [11] [12].

Flow reactor design for Suzuki-Miyaura coupling typically employs packed-bed reactors containing immobilized palladium catalysts. These systems provide consistent residence times, efficient mixing, and continuous product removal, leading to higher productivity and reduced catalyst consumption [12].

Temperature control in flow reactors enables precise optimization of reaction conditions. Microreactor systems demonstrate that Suzuki coupling can be completed in residence times as short as 7 minutes at temperatures between 80-100°C, achieving isolated yields exceeding 95% [12].

Table 3: Continuous Flow Reactor Performance Data

Reactor TypeResidence TimeTemperature (°C)Throughput (g/h)Yield (%)
Packed-bed7 minutes902.595
Microreactor15 minutes851.892
Tubular20 minutes803.288

Process intensification through flow chemistry enables rapid screening of reaction conditions using minimal material quantities. Automated systems can evaluate multiple parameters simultaneously, including temperature, pressure, residence time, and reagent stoichiometry, accelerating process development [13].

Scale-up considerations for flow processes focus on maintaining consistent heat and mass transfer characteristics. Numbering-up approaches, where multiple parallel reactors operate simultaneously, provide linear scalability while preserving optimized reaction conditions [11].

Safety advantages of flow chemistry include reduced inventory of hazardous materials, better containment of reactive intermediates, and improved control over exothermic reactions. These benefits make flow processing particularly attractive for industrial implementation [14].

Catalyst Recovery Systems

Efficient catalyst recovery represents a critical economic consideration for industrial production of 1,3,5-Tri(pyridin-4-yl)benzene. Palladium catalyst costs necessitate development of robust recovery and recycling systems to maintain process viability [15] [16].

Heterogeneous catalyst systems offer inherent advantages for catalyst recovery. Palladium immobilized on activated carbon, silica, or polymer supports can be separated from reaction products through simple filtration, enabling multiple reuse cycles [15] [16].

Recovery efficiency studies demonstrate that acid leaching with hydrochloric acid and hydrogen peroxide effectively extracts palladium from spent carbon-supported catalysts. Subsequent precipitation using sodium borohydride achieves high-grade palladium recovery with purities exceeding 98% [15].

Table 4: Catalyst Recovery Methods and Efficiency

Recovery MethodPalladium Recovery (%)Purity (%)Process Time
Acid leaching95983 hours
Solvent extraction88922 hours
Precipitation92964 hours
Electrochemical90946 hours

Immobilization strategies for homogeneous catalysts involve covalent attachment to solid supports or incorporation into biphasic systems. Polymer-supported catalysts retain high activity while enabling straightforward separation and recycling [16] [17].

Economic analysis of catalyst recovery systems indicates that recycling becomes economically viable when palladium recovery exceeds 85%. The high value of palladium, coupled with environmental considerations, makes catalyst recovery essential for sustainable industrial processes [15].

Purification and Characterization Protocols

Chromatographic Separation Techniques

Purification of 1,3,5-Tri(pyridin-4-yl)benzene requires specialized chromatographic techniques due to the compound's polar nature and potential for complex formation with metal ions. Column chromatography using silica gel represents the standard approach for laboratory-scale purification [18].

Solvent system optimization for silica gel chromatography typically employs gradient elution starting with nonpolar solvents and gradually increasing polarity. Hexane-ethyl acetate gradients ranging from 3:7 to 3:17 provide effective separation of the desired product from unreacted starting materials and side products [19].

High-Performance Liquid Chromatography offers superior resolution for analyzing pyridine derivatives. Reversed-phase columns with acetonitrile-water mobile phases enable baseline separation of isomeric compounds and quantitative analysis of product purity [20] [21].

Table 5: Chromatographic Separation Conditions

MethodStationary PhaseMobile PhaseSeparation TimeResolution
Flash chromatographySilica gelHexane/EtOAc gradient2 hoursGood
HPLCC18 reversed-phaseMeCN/H2O30 minutesExcellent
Counter-currentOrganic/aqueousMTBE/THF/H2O4 hoursVery good

Counter-current chromatography provides an alternative separation method particularly useful for larger-scale purification. The technique employs liquid-liquid partitioning between immiscible solvent phases, eliminating the need for solid supports and reducing sample losses [20].

pH-zone-refining counter-current chromatography demonstrates exceptional efficiency for separating pyridine derivatives from synthetic mixtures. Using methyl tert-butyl ether-tetrahydrofuran-water solvent systems with triethylamine as retainer and hydrochloric acid as eluter achieves purities exceeding 98% [20].

Method development for chromatographic separation requires careful consideration of the compound's basicity and potential for metal coordination. Addition of small amounts of triethylamine to mobile phases prevents peak tailing and improves separation efficiency [22].

Recrystallization Optimization

Recrystallization serves as the final purification step for obtaining analytical-grade 1,3,5-Tri(pyridin-4-yl)benzene. Solvent selection represents the most critical parameter affecting crystal quality and yield [23].

Solvent screening studies reveal that polar protic solvents such as ethanol and methanol provide good solubility at elevated temperatures while enabling effective crystallization upon cooling. Binary solvent systems combining ethanol with water or dichloromethane offer enhanced selectivity [24] [23].

Temperature optimization for recrystallization typically involves dissolving the compound at reflux temperature and allowing slow cooling to room temperature. Controlled cooling rates minimize nucleation density and promote formation of larger, purer crystals [23] [25].

Table 6: Recrystallization Solvent Systems

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityYield (%)
EthanolHighLowExcellent85
Methanol/waterMediumVery lowGood78
Dichloromethane/hexaneHighLowVery good82
BenzeneMediumLowGood75

Seeding techniques enhance nucleation control and improve crystal morphology. Addition of small seed crystals of the desired polymorph promotes uniform crystal growth and reduces the likelihood of obtaining amorphous solids [23].

Quality assessment of recrystallized material involves melting point determination, Nuclear Magnetic Resonance spectroscopy, and powder X-ray diffraction analysis. High-quality crystals exhibit sharp melting points, clean NMR spectra, and well-defined diffraction patterns [24] [26].

Analytical characterization of 1,3,5-Tri(pyridin-4-yl)benzene employs multiple complementary techniques. Proton NMR spectroscopy reveals characteristic signals for the pyridine and benzene protons, while Carbon-13 NMR provides structural confirmation through distinct aromatic carbon signals [27] [28].

Single-crystal X-ray diffraction analysis of 1,3,5-Tri(pyridin-4-yl)benzene reveals crucial structural information about this symmetrical aromatic compound. The crystallographic investigation demonstrates that the compound crystallizes in the orthorhombic crystal system with space group C m c 21 (space group number 36) [1] [2]. The unit cell parameters have been precisely determined through crystallographic measurements, providing fundamental geometric data essential for understanding the molecular packing and intermolecular interactions.

The unit cell dimensions exhibit the following characteristics: a = 19.1389 Å, b = 10.96400 Å, and c = 7.08510 Å, with all angles (α, β, γ) measuring exactly 90°, confirming the orthorhombic nature of the crystal system [1] [2]. The crystal structure contains four formula units per unit cell (Z = 4) with Z' = 0.5, indicating that the asymmetric unit contains half a molecule, which is consistent with the molecular symmetry [1] [2]. The reliability of the structural determination is evidenced by a low residual factor (R) of 0.0410, demonstrating high-quality crystallographic data and accurate structure refinement [1] [2].

The molecular geometry within the crystal lattice reveals the planar arrangement of the central benzene ring with three pyridine substituents positioned at the 1, 3, and 5 positions. The crystallographic analysis indicates that the pyridine rings maintain coplanarity with the central benzene core, facilitating extensive π-π conjugation throughout the molecular framework [3] [4]. This structural arrangement contributes significantly to the compound's electronic properties and thermal stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 1,3,5-Tri(pyridin-4-yl)benzene. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that correspond to the symmetrical substitution pattern of the molecule [5] [6]. The aromatic protons of the pyridine rings exhibit distinct resonances in the downfield region, typically appearing between 8.5 and 8.7 ppm when measured in deuterated chloroform [7] . This chemical shift range is characteristic of pyridine protons, particularly those in the 4-position, which experience significant deshielding due to the electron-withdrawing nature of the nitrogen atom.

The protons of the central benzene ring display resonances in the aromatic region, typically appearing as sharp singlets due to the symmetrical substitution pattern [4] [1]. The equivalence of all three substitution positions results in simplified spectral patterns, with the benzene protons appearing at chemical shifts consistent with electron-deficient aromatic systems. The integration ratios confirm the expected 1:1:1 ratio for the three equivalent pyridine environments and the three equivalent benzene positions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for the aromatic carbon atoms [5] [6]. The pyridine carbon atoms exhibit chemical shifts in the range of 150-170 ppm, characteristic of nitrogen-containing aromatic systems [7] [9]. The quaternary carbon atoms of the benzene ring that bear the pyridine substituents appear at chemical shifts indicative of their substituted nature and electronic environment. The symmetry of the molecule results in simplified Carbon-13 Nuclear Magnetic Resonance spectra with fewer signals than would be expected for an unsymmetrical compound of similar size.

Fourier Transform Infrared Vibrational Modes

Fourier Transform Infrared spectroscopy reveals the characteristic vibrational modes of 1,3,5-Tri(pyridin-4-yl)benzene, providing information about the molecular bonding and electronic structure [10] [11]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of both pyridine and benzene aromatic systems within the molecular framework.

The carbon-nitrogen stretching vibrations of the pyridine rings appear prominently in the region between 1580 and 1600 cm⁻¹, characteristic of aromatic carbon-nitrogen bonds [11] [12]. These vibrations are particularly intense due to the polar nature of the carbon-nitrogen bonds and provide clear evidence for the pyridine functionality. The carbon-carbon stretching vibrations of the aromatic systems manifest in the region between 1500 and 1520 cm⁻¹, typical of conjugated aromatic compounds [11] [7].

The aromatic carbon-hydrogen stretching vibrations appear in the high-frequency region between 3000 and 3100 cm⁻¹, characteristic of aromatic hydrogen atoms [11] [9]. These stretching modes are generally sharp and of moderate intensity, reflecting the aromatic nature of all hydrogen atoms in the molecule. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds manifest in the fingerprint region between 800 and 900 cm⁻¹, providing information about the substitution pattern and aromatic character [10] [11].

The infrared spectrum also reveals the presence of combination and overtone bands in the near-infrared region, which can provide additional structural information when analyzed in conjunction with the fundamental vibrational modes [9]. The overall vibrational profile is consistent with a highly symmetrical aromatic compound containing multiple pyridine substituents attached to a central benzene core.

Thermal Stability Assessments

Thermogravimetric Analysis Profiles

Thermogravimetric Analysis provides crucial information about the thermal stability and decomposition behavior of 1,3,5-Tri(pyridin-4-yl)benzene under controlled heating conditions [13] [14]. The thermogravimetric profile demonstrates exceptional thermal stability, with the compound remaining stable at temperatures exceeding 250°C before any significant mass loss occurs [13] [15]. This high thermal stability is attributed to the extensive aromatic conjugation and the symmetrical molecular structure that distributes thermal energy effectively throughout the molecular framework.

The thermal decomposition process typically occurs in discrete stages, with the initial decomposition temperature marking the onset of structural breakdown [13] [14]. The compound exhibits a high decomposition onset temperature, indicating strong intermolecular and intramolecular bonding interactions that must be overcome before thermal degradation begins [16] [17]. The thermogravimetric curve shows a gradual mass loss profile rather than sharp discontinuities, suggesting a complex decomposition mechanism involving multiple bond-breaking processes.

Under inert atmospheric conditions, the decomposition proceeds through the elimination of nitrogen-containing fragments, consistent with the presence of pyridine moieties in the molecular structure [13] [18]. The residual mass at elevated temperatures provides information about the formation of carbonaceous materials and the extent of thermal degradation. The thermogravimetric data indicates that the majority of the organic material is consumed during the thermal decomposition process, leaving minimal residue at temperatures above 500°C [13] [19].

Differential Scanning Calorimetry Data

Differential Scanning Calorimetry analysis reveals the thermal transitions and energy changes associated with the heating and cooling of 1,3,5-Tri(pyridin-4-yl)benzene [20]. The calorimetric data provides information about melting behavior, glass transitions, and other thermal events that occur during temperature scanning. The compound exhibits a high melting point exceeding 300°C, consistent with its crystalline nature and strong intermolecular interactions [15] [21].

The differential scanning calorimetry profile shows characteristic endothermic events corresponding to phase transitions and thermal decomposition processes [20] [22]. The melting endotherm appears as a sharp peak at the melting temperature, indicating a well-defined crystalline-to-liquid transition. The enthalpy of fusion can be determined from the area under the melting peak, providing quantitative information about the energy required for the phase transition.

At temperatures above the melting point, the differential scanning calorimetry trace may show additional thermal events related to decomposition processes [20] [23]. These exothermic or endothermic events provide insight into the thermal breakdown mechanisms and the stability of the liquid phase. The calorimetric data, when combined with thermogravimetric analysis, offers a comprehensive understanding of the thermal behavior and stability characteristics of 1,3,5-Tri(pyridin-4-yl)benzene under various thermal conditions [13] [22].

XLogP3

3.6

Wikipedia

4,4',4''-(Benzene-1,3,5-triyl)tripyridine

Dates

Last modified: 08-16-2023

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